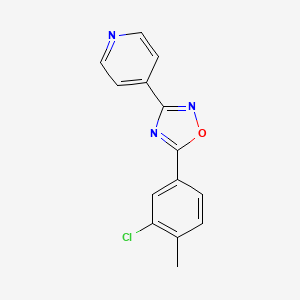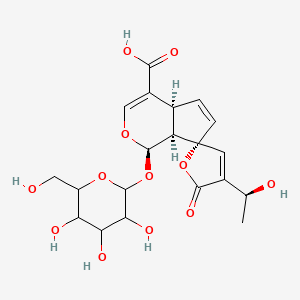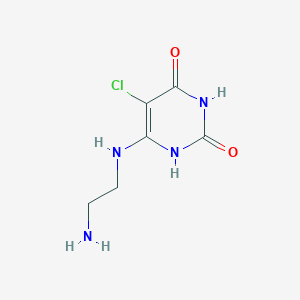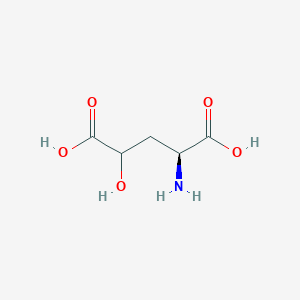
4-Hydroxy-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).
Scientific Research Applications
Synthesis in Natural Products
4-Hydroxy-L-glutamic acid is a key substructure in several biologically significant natural products. Notable examples include its role in the synthesis of monatin, lycoperdic acid, and dysiherbaine. Stereoselective synthesis methods have been developed, enhancing the efficiency of producing these compounds (Tamura et al., 2005).
Stereoselective Synthesis for Biologically Active Compounds
The compound's role in the efficient and stereoselective synthesis of threo-β-Hydroxy-L-glutamic acid demonstrates its importance in developing biologically active compounds and chiral synthons (Kim et al., 2009).
Enzymatic Transamination
4-Hydroxy-L-glutamic acid can be synthesized through enzymatic processes. For example, the synthesis of optically pure variants of this compound has been achieved using glutamic oxalacetic transaminase (GOT) (Hélaine et al., 2001).
Role in Blood Coagulation
This compound is significant in blood coagulation due to its involvement in calcium ion binding. The importance of predicting the occurrence of its modification in amino acid stretches is highlighted in computational models for identifying 4-carboxyglutamate sites (Shah & Khan, 2020).
Neurotransmitter Research
4-Hydroxy-L-glutamic acid is integral in neurotransmitter research, specifically in studying glutamic acid's role as the primary excitatory neurotransmitter in the central nervous system. This research contributes to understanding various neurodegenerative disorders (Catarzi et al., 2007).
Use in Peptide/Protein Studies
The synthesis of β-hydroxy derivatives of L-glutamic acid for peptide and protein studies has been achieved, showcasing the versatility of this compound in biochemical research (Kumar & Chattopadhyay, 2015).
Microbial Fermentation
In microbial fermentation, L-glutamic acid family amino acids, including 4-Hydroxy-L-glutamic acid, are produced. They have various applications in the food, pharmaceutical, and cosmetic industries (Sheng et al., 2021).
Bone Tissue Engineering
4-Hydroxy-L-glutamic acid plays a role in collagen mineralization, affecting the structure and properties of mineralized composites. This has implications for bone tissue engineering and understanding biomineralization mechanisms (Bu et al., 2020).
Protein Labeling and Luminescence Imaging
This compound is used in engineering highly luminescent lanthanide tags for protein labeling and luminescence imaging, contributing significantly to bioanalytical applications (Weibel et al., 2004).
Glutamic Acid as a Biomarker
In some studies, 4-Hydroxy-L-glutamic acid is investigated for its potential as a biomarker, particularly in the context of neuropathological diseases (Xia et al., 2020).
properties
Product Name |
4-Hydroxy-L-glutamic acid |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
InChI Key |
HBDWQSHEVMSFGY-SCQFTWEKSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)O |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)

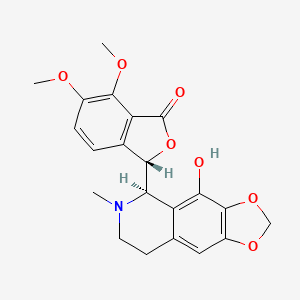
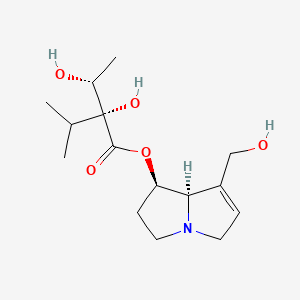
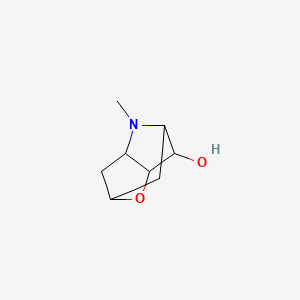
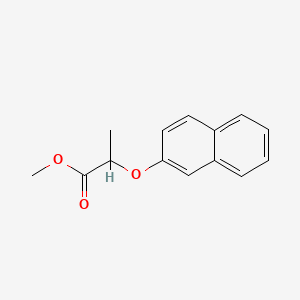
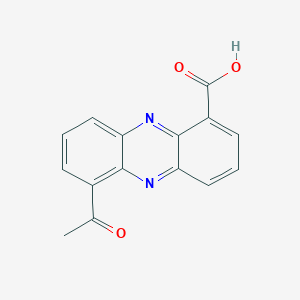
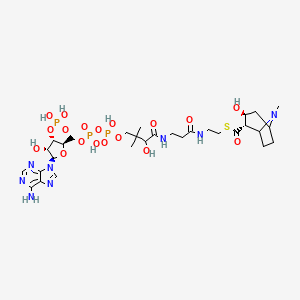

![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)
